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Compound of Interest

Compound Name: 5-Phenyl-1H-tetrazole

Cat. No.: B099889

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of sartans that
feature a tetrazole moiety. The methodologies outlined are based on established literature
procedures and are intended to serve as a comprehensive guide for researchers in the field of
medicinal chemistry and drug development.

Introduction

Sartans, a class of angiotensin Il receptor blockers (ARBs), are widely used in the treatment of
hypertension and other cardiovascular diseases. A key structural feature of many potent
sartans, including losartan, valsartan, and candesartan, is the presence of a tetrazole ring. This
acidic heterocycle is a bioisostere of a carboxylic acid group and plays a crucial role in the
binding of these drugs to the AT1 receptor. The synthesis of these complex molecules typically
involves a multi-step sequence, with the formation of the biphenyl scaffold and the construction
of the tetrazole ring being the most critical transformations. This application note details reliable
and reproducible protocols for the synthesis of these important pharmaceutical agents.

General Synthetic Strategies

The synthesis of tetrazole-containing sartans generally follows a convergent approach. The key
steps involve:
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o Formation of a biphenyl or a related biaryl core: This is often achieved through transition
metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.

« Introduction of the imidazole or other heterocyclic moiety: This is typically accomplished by
alkylation of the appropriate heterocyclic precursor with a reactive benzyl halide derivative of
the biphenyl core.

o Formation of the tetrazole ring: The tetrazole moiety is most commonly synthesized from a
nitrile precursor via a [2+3] cycloaddition reaction with an azide source.

» Protection and deprotection of the tetrazole ring: To avoid side reactions in subsequent
steps, the acidic proton of the tetrazole ring is often protected, for instance with a trityl group,
which is then removed in the final step of the synthesis.

Experimental Protocols
Synthesis of Losartan

The synthesis of losartan is a well-established process. A common route involves the Suzuki
coupling of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a suitable boronic acid
derivative, followed by the formation of the tetrazole ring. More recent, greener approaches
avoid the use of hazardous organotin reagents for the tetrazole formation.[1][2][3]

Protocol: A Greener Approach to Losartan Synthesis[2]
Step 1: Suzuki-Miyaura Coupling to form 2-(p-tolyl)benzonitrile

e To a solution of 2-bromobenzonitrile and 4-methylphenylboronic acid in a 1:1 mixture of
acetone and water, add potassium carbonate.

e Add a palladium nanopatrticle (PdNP) catalyst.
e Stir the reaction mixture at 35°C for 24 hours.

» After completion of the reaction, extract the product with an organic solvent, dry the organic
layer, and concentrate under reduced pressure to obtain the biaryl intermediate.

Step 2: Benzylic Bromination
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Dissolve the 2-(p-tolyl)benzonitrile intermediate in acetonitrile.

Add N-bromosuccinimide (NBS).

Irradiate the mixture with a 9W LED lamp at 70°C for 2 hours.

Upon completion, cool the reaction mixture and isolate the brominated product.
Step 3: Imidazole Coupling

e React the brominated intermediate with 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in the
presence of a base such as potassium carbonate in ethanol at 45°C for 24 hours.

Step 4: Reduction of the Aldehyde
e Reduce the aldehyde group of the coupled product using sodium borohydride in methanol.

Step 5: Tetrazole Formation

To the nitrile precursor in n-butanol, add sodium azide and zinc bromide.

Heat the reaction mixture to 100°C for 48 hours.

After the reaction is complete, cool the mixture and acidify to precipitate losartan.

The crude product can be purified by recrystallization.

Synthesis of Valsartan

The synthesis of valsartan typically involves the alkylation of L-valine methyl ester, followed by
acylation, and subsequent formation of the biphenyl tetrazole moiety.[4][5]

Protocol: Synthesis of Valsartan via Negishi Coupling[5]
Step 1: Synthesis of Methyl N-pentanoyl-L-valinate

e To a suspension of L-valine methyl ester hydrochloride in dichloromethane, add triethylamine
at 0°C.
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e Add valeryl chloride and stir the mixture at 25°C for 1 hour.

o After the reaction, add water and separate the organic layer.

» Concentrate the organic layer to obtain the product.

Step 2: N-Alkylation

To a solution of methyl N-pentanoyl-L-valinate and 1-bromo-4-(bromomethyl)benzene in
tetrahydrofuran, add a 60% dispersion of sodium hydride in mineral oil.

¢ Reflux the reaction mixture for 1 hour.

 After cooling, dilute with ether and wash with saturated aqueous ammonium chloride and
water.

» Dry the organic layer and concentrate it. Purify the residue by silica gel chromatography.
Step 3: Negishi Coupling and Deprotection

 In a separate flask, perform an ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole with n-
butyllithium at 25°C, followed by treatment with zinc chloride at -20°C to form the organozinc
reagent.

o Couple the organozinc reagent with the N-alkylated product from Step 2 in the presence of a
palladium catalyst (e.g., palladium acetate) and a suitable ligand (e.g., Q-phos) in
tetrahydrofuran at 75°C.[5]

e Hydrolyze the resulting trityl-protected valsartan methyl ester with 3 N sodium hydroxide in
methanol to yield valsartan.[5]

Synthesis of Candesartan Cilexetil

The synthesis of candesartan often involves the construction of the benzimidazole core,
followed by alkylation with a cyanobiphenyl moiety and subsequent tetrazole formation.[6][7][8]

Protocol: Synthesis of Candesartan from Cyano Intermediate[6]
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Step 1: Tetrazole Formation

e Dissolve ethyl 1-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-7-benzimidazolecarboxylate in
N,N-dimethylformamide (DMF).

e Add sodium azide (NaNs) and zinc chloride (ZnCl2).

e Heat the reaction mixture to 160°C for 30 hours.[6]

 After cooling to room temperature, remove the DMF under reduced pressure.
e Add water and wash with toluene.

¢ Adjust the pH of the aqueous layer to 7 with 1N HCI to precipitate the product.
o Recrystallize the crude product from methanol to obtain pure candesartan.

Data Presentation

The following tables summarize typical yields for the key reaction steps in the synthesis of
various sartans. Please note that yields can vary depending on the specific reaction conditions
and scale.

Table 1: Representative Yields in Losartan Synthesis

Step Reaction Reagents Yield (%) Reference
Suzuki-Miyaura

1 ) PdNPs, K2COs 98 [2]
Coupling
Benzylic )

2 o NBS, LED light 72 [2]
Bromination
Tetrazole

5 ) NaNs, ZnBr2 - [2]
Formation
Overall Yield - 27 [3]

Table 2: Representative Yields in Valsartan Synthesis
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Step Reaction Reagents Yield (%) Reference
) Valeryl chloride,
1 Acylation 95 [5]
EtsN
2 N-Alkylation NaH 70 [5]
o , Pd(OAc)z, Q-
3 Negishi Coupling 80 [5]
phos
Overall Yield - 54 4]

Table 3: Representative Yields in Candesartan Synthesis

Step Reaction Reagents Yield (%) Reference
Tetrazole

1 _ NaNs, ZnCl2 67.1 [6]
Formation

Mandatory Visualization

The following diagrams illustrate the general synthetic workflow and a detailed reaction scheme
for the synthesis of tetrazole-containing sartans.
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General Synthetic Workflow for Tetrazole-Containing Sartans

Aryl Halide / Boronic Acid

Suzuki / Negishi Coupling

Biaryl Precursor

Functional Group Interconversion

Nitrile-Functionalized Biaryl

Heterocycle Precursor

Alkylation

Coupled Heterocycle-Biaryl Nitrile

[2+3] Cycloaddition with Azide (Protection may be needed)

Tetrazole-Protected Sarta

Deprotection

Final Sarta Product
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Synthesis of Losartan via a Greener Route

Starting Materials

2-Bromobenzonitrile

4-Methylphenylboronic Acid

2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde

Reaction|Sequence

Suzuki Coupling
(PdNPs, K2COs3)

2-(p-tolyl)benzonitrile

Benzylic Bromination
(NBS, light)

Brominated Intermediate

Imidazole Coupling <

(K2COs3)

Coupled Aldehyde

Aldehyde Reduction
(NaBHa4)

Alcohol Intermediate

Tetrazole Formation
(NaNs, ZnBrz)

Final Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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